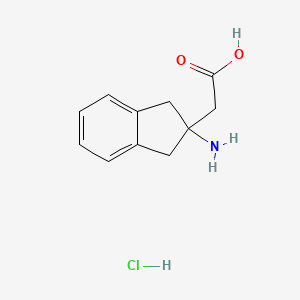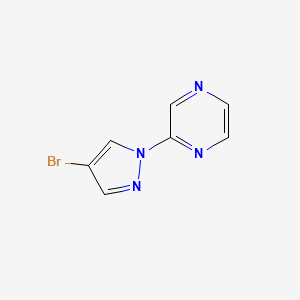
2-(4-bromo-1H-pyrazol-1-yl)pyrazine
概要
説明
2-(4-Bromo-1H-pyrazol-1-yl)pyrazine is an organic compound with the molecular formula C7H5BrN4 It features a pyrazine ring substituted with a 4-bromo-1H-pyrazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and 4-bromo-1H-pyrazole.
Coupling Reaction: A common method involves a coupling reaction between pyrazine and 4-bromo-1H-pyrazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent like toluene or DMF (dimethylformamide) under an inert atmosphere.
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine and pyrazole rings.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction reactions can modify the electronic properties of the compound.
科学的研究の応用
2-(4-Bromo-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine depends on its specific application:
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing binding affinity to biological targets.
In Material Science: Its electronic properties, such as electron affinity and ionization potential, are crucial for its function in organic electronic devices.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)pyrazine
- 2-(4-Methyl-1H-pyrazol-1-yl)pyrazine
- 2-(4-Fluoro-1H-pyrazol-1-yl)pyrazine
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine’s larger atomic size and ability to form halogen bonds can enhance the compound’s interactions in biological systems and materials applications, distinguishing it from its chloro, fluoro, and methyl analogs.
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPJACCLHAXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


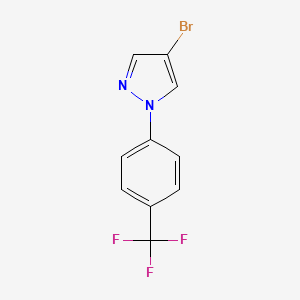
![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)
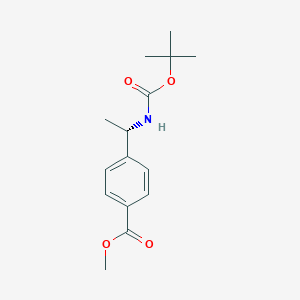
![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)
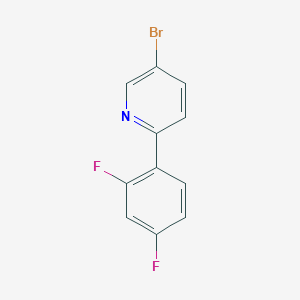
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)

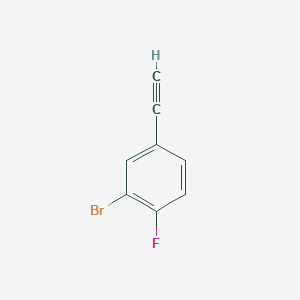
![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)
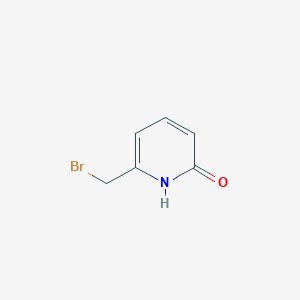
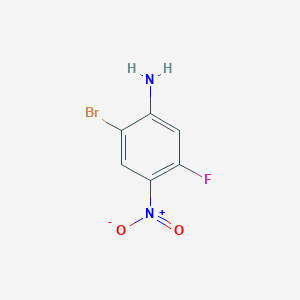
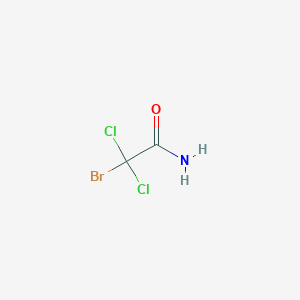
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)
